![molecular formula C15H21ClN2O2 B13572712 Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)
Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 10,12-diazatricyclo[6310,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the tert-butyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s unique structure allows it to bind selectively to certain proteins or enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (1R,9S)-4-nitro-6,12-diazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxylate: This compound shares a similar tricyclic structure but differs in the presence of a nitro group.
3-tert-butyl-1,9-diazatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraen-10-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
Tert-butyl 10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate hydrochloride is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H21ClN2O2 |
|---|---|
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
tert-butyl 10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-12-8-16-9-13(17)11-7-5-4-6-10(11)12;/h4-7,12-13,16H,8-9H2,1-3H3;1H |
InChI-Schlüssel |
LODNUPZYDCKXBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CNCC1C3=CC=CC=C23.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


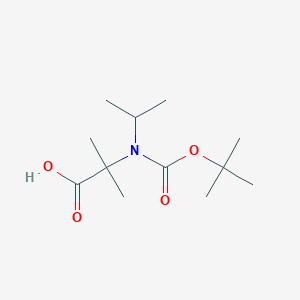
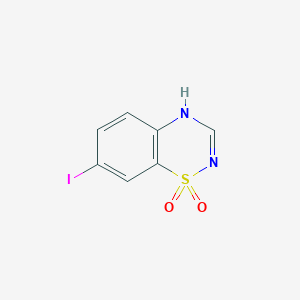
![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
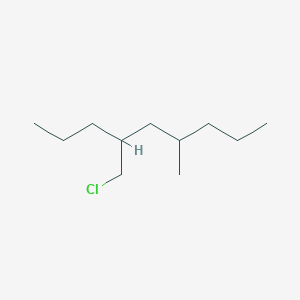
![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)
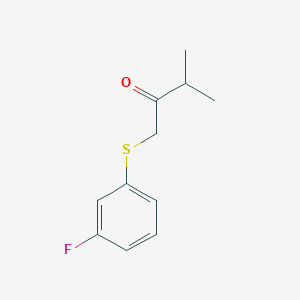

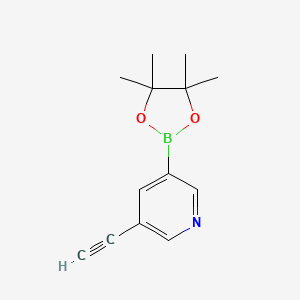
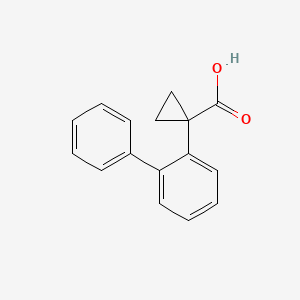

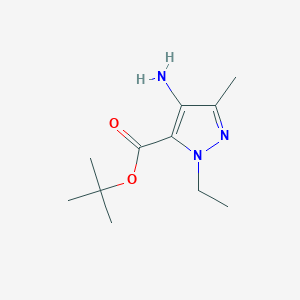

![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
